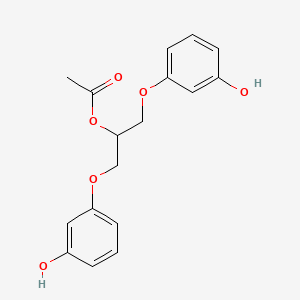
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone, with an acetate group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate typically involves the reaction of 3-hydroxyphenol with epichlorohydrin to form 1,3-bis(3-hydroxyphenoxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with enhanced properties.
作用机制
The mechanism of action of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(4-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(3-methoxyphenoxy)propan-2-yl acetate
Uniqueness
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is unique due to the position of the hydroxy groups on the phenoxy rings, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers.
属性
CAS 编号 |
57160-75-5 |
|---|---|
分子式 |
C17H18O6 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
1,3-bis(3-hydroxyphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O6/c1-12(18)23-17(10-21-15-6-2-4-13(19)8-15)11-22-16-7-3-5-14(20)9-16/h2-9,17,19-20H,10-11H2,1H3 |
InChI 键 |
LNFQPTVGRAMALX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(COC1=CC=CC(=C1)O)COC2=CC=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


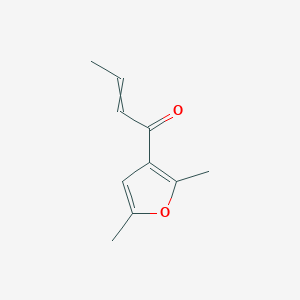
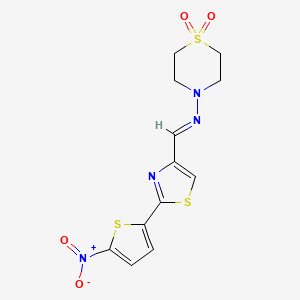

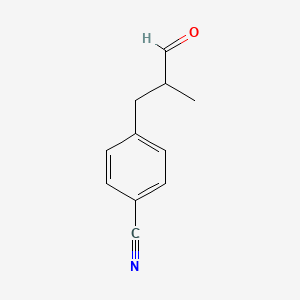
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
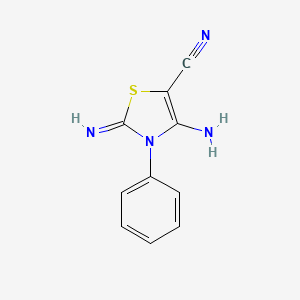



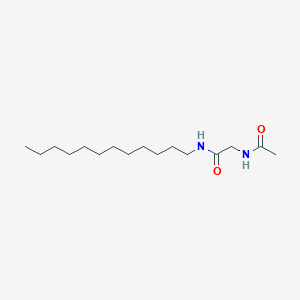

![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
